molecular formula C26H32BrN3O2 B15030997 9-bromo-2,3-dibutoxy-6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline

9-bromo-2,3-dibutoxy-6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B15030997
M. Wt: 498.5 g/mol
InChI Key: DHTJFYXGZOGXAS-UHFFFAOYSA-N
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Description

9-bromo-2,3-dibutoxy-6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the indoloquinoxaline family This compound is characterized by its unique structure, which includes a bromine atom, two butoxy groups, and a 2-methylpropyl group attached to an indoloquinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-bromo-2,3-dibutoxy-6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the indoloquinoxaline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indoloquinoxaline scaffold.

    Introduction of the bromine atom: Bromination is carried out using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the desired position.

    Attachment of butoxy groups: The butoxy groups are introduced through etherification reactions using butyl alcohol and suitable catalysts.

    Addition of the 2-methylpropyl group: This step involves alkylation reactions using 2-methylpropyl halides in the presence of strong bases.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Large-scale production typically requires the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

9-bromo-2,3-dibutoxy-6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the bromine atom with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced indoloquinoxaline derivatives.

    Substitution: Formation of substituted indoloquinoxaline derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

9-bromo-2,3-dibutoxy-6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 9-bromo-2,3-dibutoxy-6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors: The indoloquinoxaline scaffold can interact with various receptors, modulating their activity and leading to downstream biological effects.

    Inhibiting enzymes: The compound may inhibit specific enzymes involved in critical biological processes, thereby altering cellular functions.

    Modulating signaling pathways: By affecting key signaling pathways, the compound can influence various cellular responses, such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    2,3-dibutoxy-6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline: Lacks the bromine atom but shares the same core structure and functional groups.

    9-chloro-2,3-dibutoxy-6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline: Similar structure with a chlorine atom instead of bromine.

    9-bromo-2,3-dimethoxy-6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline: Similar structure with methoxy groups instead of butoxy groups.

Uniqueness

The presence of the bromine atom in 9-bromo-2,3-dibutoxy-6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline imparts unique reactivity and potential biological activities compared to its analogs

Properties

Molecular Formula

C26H32BrN3O2

Molecular Weight

498.5 g/mol

IUPAC Name

9-bromo-2,3-dibutoxy-6-(2-methylpropyl)indolo[3,2-b]quinoxaline

InChI

InChI=1S/C26H32BrN3O2/c1-5-7-11-31-23-14-20-21(15-24(23)32-12-8-6-2)29-26-25(28-20)19-13-18(27)9-10-22(19)30(26)16-17(3)4/h9-10,13-15,17H,5-8,11-12,16H2,1-4H3

InChI Key

DHTJFYXGZOGXAS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C2C(=C1)N=C3C4=C(C=CC(=C4)Br)N(C3=N2)CC(C)C)OCCCC

Origin of Product

United States

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